cis-Dihomoaconitic acid
CAS No.:
Cat. No.: VC1944706
Molecular Formula: C8H10O6
Molecular Weight: 202.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10O6 |
---|---|
Molecular Weight | 202.16 g/mol |
IUPAC Name | (Z)-pent-1-ene-1,2,5-tricarboxylic acid |
Standard InChI | InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/b5-4- |
Standard InChI Key | WXZASCSXAMHFCX-PLNGDYQASA-N |
Isomeric SMILES | C(C/C(=C/C(=O)O)/C(=O)O)CC(=O)O |
Canonical SMILES | C(CC(=CC(=O)O)C(=O)O)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Characteristics
cis-Dihomoaconitic acid is a tricarboxylic acid that consists of pent-1-ene having three carboxy groups located at positions 1, 2, and 5 (specifically the Z-geoisomer) . It has the molecular formula C8H10O6 and a molecular weight of 202.16 g/mol . This compound is classified as a homologue of aconitic acid, with additional methylene groups in the carbon chain, as reflected in its "dihomo" prefix.
Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature:
Synonym | Chemical Notation |
---|---|
cis-dihomoaconitic acid | Primary name |
(Z)-dihomoaconitic acid | Stereochemical designation |
(Z)-1,2,5-pent-1-enetricarboxylic acid | Systematic name |
(1Z)-pent-1-ene-1,2,5-tricarboxylic acid | Alternative systematic name |
cis-(Homo)2-aconitate | Biochemical notation |
Its PubChem CID is 25244890, and it was first added to the database on 2009-05-14, with the most recent modification on 2025-02-22 .
Stereochemistry and Structure
The compound features a five-carbon chain backbone with a double bond between carbon atoms 1 and 2 in the Z (cis) configuration. The three carboxylic acid groups are positioned strategically at carbons 1, 2, and 5, creating a unique spatial arrangement that influences its biochemical behavior . This stereochemical configuration is critical to its function in enzymatic reactions and metabolic pathways.
Physical and Chemical Properties
Acid-Base Properties
cis-Dihomoaconitic acid is a conjugate acid of cis-dihomoaconitate(3-) . At physiological pH (approximately 7.3), the molecule exists predominantly in its fully deprotonated trianion form . This pH-dependent behavior is essential to understanding its biological activity and interactions within cellular environments.
Property | Value |
---|---|
Acid form | cis-Dihomoaconitic acid (C8H10O6) |
Conjugate base | cis-Dihomoaconitate(3-) (C8H7O6-3) |
Major species at pH 7.3 | Trianion form |
Molecular weight of trianion | 199.14 g/mol |
Chemical Identifiers of the Trianion Form
The trianion form, cis-dihomoaconitate(3-), has the following chemical identifiers :
Identifier Type | Value |
---|---|
PubChem CID | 25244889 |
IUPAC Name | (Z)-pent-1-ene-1,2,5-tricarboxylate |
SMILES | C(C/C(=C/C(=O)[O-])/C(=O)[O-])CC(=O)[O-] |
InChI Key | WXZASCSXAMHFCX-PLNGDYQASA-K |
Biochemical Roles and Metabolic Pathways
Relationship to Lysine Biosynthesis
One of the most significant biochemical contexts for cis-dihomoaconitic acid appears to be in lysine biosynthesis, particularly in the α-aminoadipate (AAA) pathway. This pathway is found in fungi, some thermophilic bacteria like Thermus thermophilus, and several archaeal species, representing an alternative to the more common diaminopimelate (DAP) pathway used by most bacteria and plants .
The AAA pathway uses α-ketoglutarate and acetyl coenzyme A for lysine synthesis, where α-aminoadipic acid is formed as an intermediate . cis-Dihomoaconitic acid may function as an intermediate or substrate in this specialized metabolic pathway.
Enzymatic Interactions
cis-Dihomoaconitic acid likely interacts with homoaconitase enzymes, which are found in various organisms including methanogens. These enzymes catalyze hydration reactions similar to those performed by aconitase in the citric acid cycle.
In the AAA pathway for lysine biosynthesis, homoaconitase (HAc) catalyzes a reaction in which cis-homoaconitate undergoes rehydration to produce homoisocitrate . Given its structural similarity, cis-dihomoaconitic acid may participate in analogous reactions, potentially serving as a substrate or intermediate in specialized metabolic contexts.
Evolutionary Context
The occurrence of cis-dihomoaconitic acid in metabolic pathways has evolutionary significance. The α-aminoadipate pathway for lysine biosynthesis is considered evolutionarily distinct from the more common diaminopimelate pathway. Research has shown that in Deinococcus species, enzymes involved in the AAA pathway for lysine biosynthesis are also involved in arginine biosynthesis .
This dual functionality suggests that cis-dihomoaconitic acid and related intermediates may represent important evolutionary links between different amino acid biosynthetic pathways.
Related Compounds and Comparative Biochemistry
Relationship to Aconitic Acid
cis-Dihomoaconitic acid is structurally related to cis-aconitic acid, an important intermediate in the citric acid cycle. The primary difference is the presence of additional methylene groups in the carbon chain of cis-dihomoaconitic acid .
Relationship to Muconic Acid
There are conceptual similarities between the metabolism of cis-dihomoaconitic acid and pathways involving cis,cis-muconic acid (ccMA), which is a polyunsaturated dicarboxylic acid produced through biological conversion of sugars and lignin-derived aromatic compounds . Both compounds represent important intermediates in specialized metabolic pathways and demonstrate how similar structural motifs can serve diverse biochemical functions.
Comparative Table of Related Tricarboxylic Acids
Compound | Molecular Formula | Key Characteristic | Role |
---|---|---|---|
cis-Dihomoaconitic acid | C8H10O6 | Three carboxy groups on pent-1-ene | Potential intermediate in lysine biosynthesis |
cis-Aconitic acid | C6H6O6 | Three carboxy groups on prop-1-ene | Intermediate in citric acid cycle |
Homoisocitric acid | C7H10O7 | Hydroxyl and three carboxy groups | Intermediate in lysine biosynthesis |
cis,cis-Muconic acid | C6H6O4 | Two carboxy groups with two double bonds | Precursor for adipic acid synthesis |
Analytical Methods and Detection
While the search results don't provide specific information on analytical methods for detecting cis-dihomoaconitic acid, its structural characteristics suggest that methods used for similar tricarboxylic acids would be applicable.
Chromatographic Methods
Potential analytical approaches for cis-dihomoaconitic acid would likely include:
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Ultra-high-performance liquid chromatography (UHPLC) methods similar to those used for analyzing metabolites in complex biological samples
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Liquid chromatography-mass spectrometry (LC-MS) techniques that can detect and quantify tricarboxylic acids in biological matrices
Spectroscopic Identification
Mass spectrometry would be particularly useful for identifying cis-dihomoaconitic acid in complex samples. Given its molecular weight of 202.16 g/mol, it would be expected to show characteristic fragmentation patterns that could be used for identification and quantification .
Research Applications and Future Directions
Metabolic Research
cis-Dihomoaconitic acid represents an interesting target for metabolic research, particularly in organisms that utilize the α-aminoadipate pathway for lysine biosynthesis. Further characterization of its role could provide insights into the diversity of amino acid biosynthetic pathways across different taxonomic groups.
Comparative Biochemistry
Studying cis-dihomoaconitic acid and its metabolic context offers opportunities for comparative biochemistry research, helping scientists understand how different organisms have evolved diverse strategies for synthesizing essential amino acids like lysine .
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